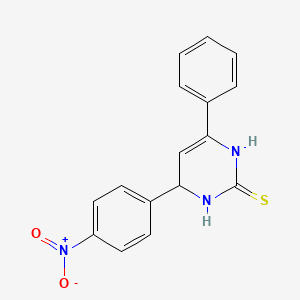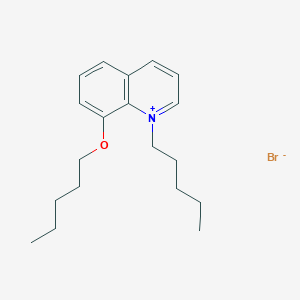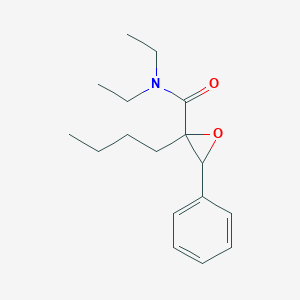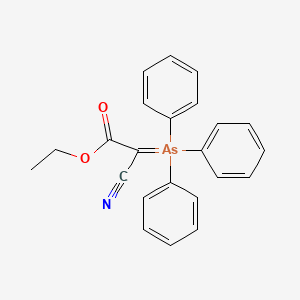![molecular formula C9H18N2O2 B12565859 Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate CAS No. 143771-58-8](/img/structure/B12565859.png)
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a carbamate group, which is a functional group derived from carbamic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate typically involves the reaction of 2-methylaziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.
化学反応の分析
Types of Reactions
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is harnessed in various applications, including drug development and chemical synthesis.
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler compound with a similar carbamate group but lacking the aziridine ring.
Methyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the aziridine ring and the carbamate group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
143771-58-8 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl N-[1-(2-methylaziridin-1-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-9(12)10-7(2)5-11-6-8(11)3/h7-8H,4-6H2,1-3H3,(H,10,12) |
InChIキー |
GFXCTMFVXBABDZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C)CN1CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


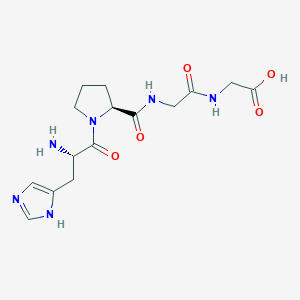
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)
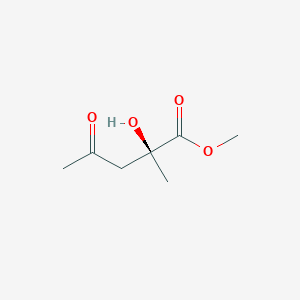
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
